molecular formula C14H19N3O B1274498 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one CAS No. 58068-80-7

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one

Cat. No.: B1274498
CAS No.: 58068-80-7
M. Wt: 245.32 g/mol
InChI Key: QIYQQEDMCSJOAC-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including acyltransferases and hydrolases. The benzotriazole ring in this compound can form stable complexes with metal ions, which can influence the activity of metalloenzymes. Additionally, the octanoyl group can participate in hydrophobic interactions with protein surfaces, affecting enzyme conformation and activity .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, this compound can modulate cell signaling pathways by interacting with key signaling proteins. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its benzotriazole ring and octanoyl group. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. These adverse effects are likely due to the compound’s ability to disrupt critical biochemical processes at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Additionally, this compound can influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, this compound can be taken up by cells through endocytosis and other transport mechanisms, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications can also play a role in directing this compound to specific subcellular compartments, affecting its activity and function .

Chemical Reactions Analysis

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include octanoyl chloride for acylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one can be compared with other benzotriazole derivatives, such as:

    1-(1H-Benzotriazol-1-yl)acetone: Similar structure but with an acetyl group instead of an octanoyl group.

    1-(1H-Benzotriazol-1-yl)butan-1-one: Similar structure but with a butanoyl group instead of an octanoyl group.

The uniqueness of this compound lies in its longer alkyl chain, which can influence its reactivity and solubility properties .

Properties

IUPAC Name

1-(benzotriazol-1-yl)octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-3-4-5-6-11-14(18)17-13-10-8-7-9-12(13)15-16-17/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYQQEDMCSJOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389273
Record name 1-(1H-Benzotriazol-1-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58068-80-7
Record name 1-(1H-Benzotriazol-1-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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